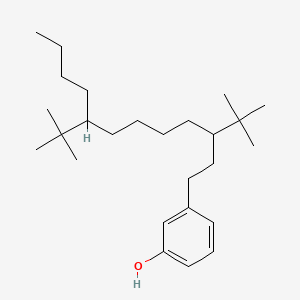

Di-(tert-butyl)dodecylphenol

Description

Steric Hindrance in Phenolic Systems and its Influence on Chemical Behavior

Steric hindrance is a critical concept in understanding the chemical behavior of hindered phenols like Di-(tert-butyl)dodecylphenol. It refers to the spatial arrangement of atoms within a molecule that can impede the approach of reacting species to a particular site. In the case of hindered phenols, the bulky tert-butyl groups positioned ortho to the hydroxyl group physically obstruct the phenolic oxygen. csic.es

This steric shielding has several important consequences:

Modulation of Reactivity: The steric hindrance around the hydroxyl group makes it less accessible for certain chemical reactions. While the hydrogen atom of the hydroxyl group can still be donated to scavenge free radicals, the bulky substituents prevent the resulting phenoxy radical from participating in unwanted side reactions that could lead to the formation of colored byproducts or the initiation of new oxidation chains. rasayanjournal.co.in

Selective Reactivity: The steric bulk can direct the reactivity of the phenol (B47542) towards specific types of radicals, making it a more selective and efficient antioxidant.

The table below summarizes the key aspects of steric hindrance in phenolic systems.

| Feature | Description | Implication for this compound |

| Bulky Substituents | Large alkyl groups (e.g., tert-butyl) are positioned adjacent to the hydroxyl group. | The two tert-butyl groups create a crowded environment around the phenolic -OH group. |

| Shielding Effect | The bulky groups physically block access to the phenolic oxygen and the aromatic ring. | Reduces the likelihood of direct reactions at the hydroxyl group and the ring, enhancing stability. |

| Radical Scavenging | Allows for the donation of the phenolic hydrogen to free radicals while protecting the resulting phenoxy radical. | Efficiently terminates oxidation chain reactions by forming a stable, unreactive radical. |

Contextualization of Alkyl Substituents in Phenolic Compound Reactivity

The nature and position of alkyl substituents on the phenol ring significantly influence the compound's reactivity, solubility, and antioxidant efficacy. In this compound, both the tert-butyl groups and the dodecyl chain play specific roles.

Tert-Butyl Groups:

As discussed, the primary role of the tert-butyl groups is to provide steric hindrance. Their branched, three-dimensional structure is particularly effective at shielding the reactive center of the molecule. The electron-donating nature of alkyl groups also slightly increases the electron density on the aromatic ring, which can influence the ease of hydrogen atom donation. inflibnet.ac.in

Dodecyl Group:

The long, linear dodecyl chain, a 12-carbon alkyl group, primarily impacts the physical properties of the molecule:

Solubility: The long, nonpolar dodecyl tail imparts significant lipophilicity (oil-solubility) to the molecule. This is a crucial property for its application as an antioxidant in nonpolar media such as lubricating oils and polymers, ensuring its miscibility and effective distribution within the matrix it is intended to protect. hjd-chem.com

Reduced Volatility: The high molecular weight conferred by the dodecyl chain results in a lower vapor pressure, making the antioxidant less volatile and more persistent in high-temperature applications.

Influence on Radical Stability: While the primary role of the dodecyl group is to enhance solubility, the presence of a long alkyl chain can also have a subtle electronic influence on the stability of the phenoxy radical. masterorganicchemistry.com

The combination of the steric hindrance from the di-tert-butyl groups and the solubilizing effect of the dodecyl chain makes this compound a highly effective and persistent antioxidant in a variety of industrial settings. dfo.no

The following table outlines the physicochemical properties of a common isomer of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₆O | chemnet.com |

| Molecular Weight | 374.64 g/mol | chemnet.com |

| Boiling Point | 464.4 °C at 760 mmHg | chemnet.com |

| Flash Point | 254.1 °C | chemnet.com |

| Density | 0.894 g/cm³ | chemnet.com |

| Vapor Pressure | 3.03E-09 mmHg at 25°C | chemnet.com |

| Refractive Index | 1.489 | chemnet.com |

Structure

3D Structure

Properties

CAS No. |

68025-37-6 |

|---|---|

Molecular Formula |

C26H46O |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

3-(3,8-ditert-butyldodecyl)phenol |

InChI |

InChI=1S/C26H46O/c1-8-9-14-22(25(2,3)4)15-10-11-16-23(26(5,6)7)19-18-21-13-12-17-24(27)20-21/h12-13,17,20,22-23,27H,8-11,14-16,18-19H2,1-7H3 |

InChI Key |

KGXLFVVHLZMIDM-UHFFFAOYSA-N |

SMILES |

CCCCC(CCCCC(CCC1=CC(=CC=C1)O)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CCCCC(CCCCC(CCC1=CC(=CC=C1)O)C(C)(C)C)C(C)(C)C |

Other CAS No. |

68025-37-6 |

Origin of Product |

United States |

Mechanistic Investigations of Di Tert Butyl Dodecylphenol As a Chemical Stabilizer

Radical Scavenging Mechanisms of Hindered Phenols in Oxidation Inhibition

Hindered phenolic compounds, including di-(tert-butyl)dodecylphenol, are primary antioxidants that play a crucial role in inhibiting oxidation by interrupting the free-radical chain reactions that lead to the degradation of organic materials. google.comgoogle.comvinatiorganics.com The core of their function lies in their ability to donate a hydrogen atom from their hydroxyl group to reactive radicals, thereby neutralizing them. google.comgoogle.com

In the process of autoxidation, organic substrates react with oxygen to form peroxy radicals (ROO•), which are key intermediates in the propagation of the degradation chain reaction. Hindered phenols effectively terminate this cycle by scavenging these peroxy radicals. vinatiorganics.comrsc.org The phenolic antioxidant (ArOH) donates its labile hydrogen atom to the peroxy radical, converting it into a more stable hydroperoxide (ROOH) and generating a phenoxyl radical (ArO•). google.comgoogle.com

The resulting phenoxyl radical is sterically hindered and resonance-stabilized, which makes it significantly less reactive than the initial peroxy radical. google.comstrategicreliabilitysolutions.com This low reactivity prevents it from initiating new oxidation chains, effectively breaking the degradation cycle. google.com The stability of this radical is a key feature of the antioxidant's efficiency.

The primary mechanism by which hindered phenols neutralize radicals is through Hydrogen Atom Transfer (HAT). rsc.orgrsc.org In this process, the phenolic antioxidant transfers its hydroxyl hydrogen atom to a radical species. reading.ac.uk The efficiency of this transfer is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. rsc.orgunibo.it

The HAT mechanism is considered a key indicator of antioxidant activity for hindered phenols. rsc.org Some studies suggest that this process can be more accurately described as a proton-coupled electron transfer (PCET), where the hydrogen is transferred as a proton in a concerted step with electron transfer between the oxygen atoms. researchgate.netoup.com The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group enhances the stability of the resulting phenoxyl radical and influences the molecule's reactivity. nih.gov

| Mechanism | Description | Key Factors |

|---|---|---|

| Peroxy Radical Neutralization | The antioxidant donates a hydrogen atom to a peroxy radical (ROO•), forming a stable hydroperoxide (ROOH) and a less reactive phenoxyl radical (ArO•). | Reactivity of the peroxy radical, stability of the resulting phenoxy radical. |

| Hydrogen Atom Transfer (HAT) | The transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical. | O-H Bond Dissociation Enthalpy (BDE). rsc.org |

| Proton-Coupled Electron Transfer (PCET) | A concerted transfer of a proton and an electron from the phenol (B47542) to the radical. researchgate.net | Solvent properties and electronic structure of the reactants. researchgate.netoup.com |

Role in Inhibiting Oxidative Degradation in Polymeric Systems

This compound and similar hindered phenols are extensively used as stabilizers in various polymers to prevent degradation caused by heat and light, which can lead to discoloration and loss of mechanical properties. vinatiorganics.comvinatiorganics.com

Polymers are susceptible to thermo-oxidative degradation during high-temperature processing and service life. nih.gov Hindered phenolic antioxidants are incorporated into polymers like polypropylene (B1209903) and polyethylene (B3416737) to protect them during these stages. vinatiorganics.comresearchgate.net They function by scavenging the radicals formed due to heat, thereby preventing the chain-scission and cross-linking reactions that compromise the polymer's structural integrity. rsc.orgnih.gov The addition of these antioxidants can significantly delay the onset of oxidation, as demonstrated by techniques like differential scanning calorimetry, which measures the oxidation induction time (OIT). researchgate.net Research on dendritic antioxidants based on hindered phenols has shown enhanced thermal stability compared to some commercial antioxidants. reading.ac.uk

| Polymer System | Effect of Hindered Phenol Addition | Reference Finding |

|---|---|---|

| Polypropylene (PP) | Increased oxidation induction period, indicating enhanced stability against thermo-oxidation. | Studies on 4,4'-Bis(2,6-di-tert-butylphenol) showed high performance in stabilizing PP. researchgate.net |

| Isoprene (B109036) Rubber | Improved retention of physical properties like plasticity after accelerated aging. | 4,4'-Bis(2,6-di-tert-butylphenol) demonstrated effectiveness as an antioxidant for isoprene rubber. researchgate.net |

| Poly(butylene succinate) (PBS) | Prevention of branching reactions and molar mass reduction during thermo-oxidative degradation. | The need for antioxidative stabilizers in PBS was confirmed to prevent degradation. nih.gov |

Exposure to ultraviolet (UV) light can also initiate degradation in polymers through the formation of free radicals. While UV absorbers are the primary defense against photodegradation, hindered phenolic antioxidants contribute to photo-oxidative stability by scavenging the radicals that are formed. google.com They are often used in combination with light stabilizers to provide comprehensive protection against both thermal and photo-induced degradation. vinatiorganics.com The efficiency of a phenolic antioxidant in this role also depends on its ability to resist discoloration upon exposure to light. google.com

Synergistic Stabilization Phenomena in Multi-Component Systems

The performance of hindered phenolic antioxidants can be significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. strategicreliabilitysolutions.com A common synergistic mixture involves a primary antioxidant, like a hindered phenol, and a secondary antioxidant, such as a phosphite (B83602) or a thioester. vinatiorganics.comsongwon.com

In such systems, the hindered phenol scavenges peroxy radicals, while the secondary antioxidant works by decomposing hydroperoxides (ROOH)—the stable, non-radical products of the primary antioxidant's action—into non-radical, stable products. vinatiorganics.comstrategicreliabilitysolutions.com This prevents the hydroperoxides from breaking down under heat or light to form new, highly reactive hydroxyl and alkoxyl radicals, which would otherwise re-initiate the oxidation cycle. This dual-action approach provides more effective and long-lasting stabilization than either component could achieve alone. songwon.com Synergistic effects have also been noted between different types of primary antioxidants, such as aminic and phenolic antioxidants. strategicreliabilitysolutions.com

Interactions with Hindered Amine Stabilizers (HAS)

The interaction between hindered phenolic antioxidants, such as this compound, and Hindered Amine Stabilizers (HAS), also known as Hindered Amine Light Stabilizers (HALS), is a complex phenomenon that can result in either synergistic or antagonistic effects on polymer stabilization. cnrs.friea-shc.org HAS are highly effective against both thermo-oxidative and light-induced degradation of polymers. cnrs.fr Their primary stabilization mechanism, often referred to as the Denisov Cycle, involves the oxidation of the parent amine to stable aminoxyl radicals. These radicals are efficient scavengers of alkyl radicals, forming N-alkyloxy compounds, and can be regenerated through reactions with peroxy radicals. cnrs.fr

However, when used in combination, the acidic nature of phenolic antioxidants can interact with the basic amine compounds of HAS. cnrs.fr This can lead to antagonism, where the stabilizing efficacy of both additives is reduced. researchgate.net Specifically, the acidic protons from the phenol can react with the HALS, potentially accelerating the homolytic decomposition of hydroperoxides and generating free radicals that can degrade the polymer. researchgate.net

Conversely, synergistic effects have also been reported. The combination of a phenolic antioxidant with HALS can sometimes provide superior protection compared to either stabilizer used alone. iea-shc.org For instance, in some polyolefin formulations, ternary systems comprising a phenolic antioxidant, a thiosynergist, and HALS have demonstrated the highest protection efficiency. iea-shc.org This suggests that under certain conditions, the combined action of these stabilizers can interrupt the degradation cycle at multiple points, leading to enhanced stability. The specific outcome of the interaction—synergism or antagonism—is highly dependent on the chemical structures of the specific phenolic antioxidant and HAS, their relative concentrations, the polymer matrix, and the environmental conditions of exposure. cnrs.friea-shc.org

Bifunctional Antioxidant Mechanisms Involving Multiple Active Groups

The chemical structure of this compound, featuring a hydroxyl (-OH) group on a phenol ring with bulky tert-butyl groups, is central to its antioxidant activity. mdpi.com The primary mechanism of action for hindered phenols is as radical scavengers. energiforsk.se They donate a hydrogen atom from the hydroxyl group to terminate chain-propagating free radicals, such as peroxyl radicals (ROO•), which are formed during the oxidative degradation of polymers. energiforsk.seifremer.fr This process is illustrated in the following reactions:

ROO• + ArOH → ROOH + ArO•

R• + ArOH → RH + ArO•

The resulting phenoxy radical (ArO•) is sterically hindered by the tert-butyl groups, which makes it relatively stable and less likely to initiate new degradation chains. mdpi.com

The dodecyl group attached to the phenol ring imparts lipophilicity to the molecule, enhancing its solubility and compatibility within non-polar polymer matrices. This ensures a more homogeneous distribution of the antioxidant throughout the material, which is crucial for effective stabilization.

Furthermore, some hindered phenols can exhibit a bifunctional or even multifunctional role in stabilization. While the primary function is radical scavenging, the transformation products of the initial antioxidant can also participate in the stabilization process. For example, the phenoxy radicals can undergo further reactions to form quinone methides or other derivatives that may also have some stabilizing activity or can react with other radical species. The specific pathways and the nature of these secondary products depend on the structure of the phenol and the conditions of oxidation.

Kinetic Aspects of Stabilization by Hindered Phenols

The kinetics of polymer stabilization by hindered phenols like this compound are crucial for understanding their efficiency and predicting the service life of the stabilized material. The primary role of these antioxidants is to interrupt the auto-oxidation cycle of the polymer, thereby creating an induction period during which the rate of degradation is significantly slowed. ensam.euresearchgate.net

Studies on the stabilization of polyolefins by hindered 2,6-di-tert-butylphenols have shown that the duration of this induction period is nearly proportional to the initial concentration of the phenolic stabilizer. ensam.euresearchgate.net Interestingly, within a family of structurally similar hindered phenols, the proportionality ratio between induction period and concentration is often largely independent of the specific stabilizer structure. ensam.euresearchgate.net This suggests that a generalized kinetic model can be used to describe the behavior of this class of antioxidants. ensam.euresearchgate.net

A simplified kinetic model for the action of hindered phenols (ArOH) can be represented by a two-step process:

Initiation: The formation of polymer radicals (P•) due to heat, light, or other stressors.

Inhibition: The scavenging of chain-propagating peroxyl radicals (POO•) by the phenolic antioxidant.

The key kinetic parameter in this process is the rate constant of the inhibition reaction (kinh) between the phenol and the peroxyl radical. nih.govresearchgate.net

| Reaction | Description | Kinetic Aspect |

| P• + O₂ → POO• | Propagation | Formation of peroxyl radicals |

| POO• + PH → POOH + P• | Propagation | Chain-propagating step |

| POO• + ArOH → POOH + ArO• | Inhibition | Termination of the kinetic chain by the hindered phenol |

| ArO• → Further reactions | - | Formation of non-radical products or less reactive radicals |

Advanced Computational and Theoretical Studies on Di Tert Butyl Dodecylphenol and Analogues

Quantum-Chemical Calculations for Reaction Pathway Elucidation

Quantum-chemical calculations, which apply the principles of quantum mechanics to chemical systems, are instrumental in mapping out the potential energy surfaces of reactions. nih.gov This allows for the theoretical exploration of various reaction pathways, helping to identify the most likely mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can gain a fundamental understanding of reaction kinetics and thermodynamics. nih.gov These computational methods have become increasingly vital in predicting the outcomes of chemical reactions and in designing new synthetic methodologies. researchgate.net

Analysis of Reaction Selectivity and Intermediate Stability

Quantum-chemical calculations are particularly useful for understanding the selectivity of chemical reactions, such as in the alkylation of phenols. ub.edu The steric hindrance imposed by the bulky tert-butyl and dodecyl groups in Di-(tert-butyl)dodecylphenol significantly influences where subsequent chemical reactions will occur on the molecule. Computational models can quantify these steric effects and predict the most favorable positions for electrophilic attack or other reactions.

A common approach involves mapping the potential energy surface for the reaction. The table below illustrates hypothetical energy values for different alkylation positions on a phenol (B47542) molecule, demonstrating how computational chemistry can predict regioselectivity.

| Alkylation Position | Transition State Energy (kcal/mol) | Intermediate Stability (kcal/mol) | Predicted Product |

| Ortho | 35.7 | -2.0 | Minor |

| Para | 30.6 | -5.0 | Major |

| Meta | 45.2 | +2.5 | Unlikely |

This table is illustrative and based on general principles of phenol alkylation computational studies.

Prediction of Antioxidant Activity through O-H Bond Dissociation Enthalpy (BDE) Calculations

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. vinatiorganics.com The ease with which this hydrogen atom can be abstracted is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and, consequently, a higher antioxidant potential.

Quantum-chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs. These calculations provide a theoretical basis for comparing the antioxidant activities of different phenolic compounds. The bulky tert-butyl groups ortho to the hydroxyl group in this compound can influence the BDE.

The following table presents a comparison of calculated O-H BDEs for phenol and a generic hindered phenol, illustrating the effect of substitution on antioxidant potential.

| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) |

| Phenol | 88.5 |

| 2,6-di-tert-butylphenol | 81.2 |

Note: These are representative values from computational studies of phenolic antioxidants.

Molecular Docking and Binding Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in studying how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. researchgate.net These simulations provide insights into the binding affinity and the specific interactions that stabilize the complex. whiterose.ac.uk

Substrate Specificity in Enzymatic Transformations of Alkyl Phenol Derivatives

Enzymes are highly specific in the reactions they catalyze. Molecular docking can be used to investigate why an enzyme might prefer one alkyl phenol derivative over another. researchgate.net By simulating the docking of various substrates into the active site of an enzyme, researchers can analyze the binding energies and the interactions formed. The size and shape of the dodecyl and tert-butyl groups in this compound will be critical in determining how well it fits into an enzyme's active site.

For example, a docking study might reveal that the long dodecyl chain fits into a hydrophobic pocket within the enzyme, while the bulky tert-butyl groups might sterically clash with amino acid residues, preventing optimal binding. This information is crucial for understanding the metabolism of such compounds and for designing new molecules that can be targeted by specific enzymes. researchgate.net

Computational Analysis of Protein-Ligand Interactions

Beyond simple docking, computational analysis can provide a detailed picture of the non-covalent interactions between a ligand and a protein. researchgate.netresearcher.life These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to molecular recognition in biological systems. core.ac.uk For a bulky, lipophilic molecule like this compound, hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket are expected to be significant. The length of an alkyl chain can influence the thermodynamics of these interactions. nih.gov

Molecular dynamics simulations can further be employed to study the dynamic behavior of the protein-ligand complex over time, revealing how the interactions evolve and the role of solvent molecules. researchgate.net

The following table summarizes the types of interactions that can be analyzed computationally.

| Interaction Type | Description | Key Amino Acid Residues |

| Hydrogen Bonding | Interaction between the phenolic -OH group and polar residues. | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic Interactions | Interactions of the dodecyl and tert-butyl groups with nonpolar residues. | Leu, Ile, Val, Phe, Trp |

| π-π Stacking | Interaction of the phenol ring with aromatic residues. | Phe, Tyr, Trp, His |

| van der Waals Forces | General attractive or repulsive forces between atoms. | All residues in proximity |

Density Functional Theory (DFT) in Catalytic Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard tool in computational chemistry for studying reaction mechanisms, particularly in catalysis. researchgate.net DFT calculations can provide detailed information about the energies of reactants, intermediates, and transition states, which is essential for understanding how a catalyst influences a reaction. researchgate.netresearchgate.net

In the context of this compound, DFT can be used to study its synthesis, for example, through the alkylation of phenol. researchgate.net DFT calculations can elucidate the mechanism of this reaction on a solid acid catalyst, such as a zeolite, or with a homogeneous catalyst. The calculations can help to determine whether the reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step. researchgate.net

For instance, a DFT study on the alkylation of phenol with an olefin in the presence of an acid catalyst could reveal the following mechanistic steps and their associated energy barriers: researchgate.net

Formation of a sulfonic ester between the olefin and the acid catalyst.

Direct O-alkylation of the phenol by the ester to form a phenolic ether.

Intramolecular rearrangement of the alkyl group from the ether to the ortho or para position on the phenol ring.

DFT calculations can quantify the activation energies for each of these steps, providing a comprehensive understanding of the catalytic cycle. researchgate.net

Elucidation of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a cornerstone of organic chemistry, and for substituted phenols like this compound, the reaction pathways are heavily influenced by the existing substituents: the hydroxyl group, two tert-butyl groups, and a dodecyl group. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation (the arenium ion or σ-complex). The alkyl groups (tert-butyl and dodecyl) are also activating and ortho, para-directing, albeit to a lesser extent, through inductive effects and hyperconjugation.

Computational studies, primarily using Density Functional Theory (DFT), on simpler alkylphenols confirm this regioselectivity. The accepted mechanism for EAS proceeds in two main steps:

Formation of the σ-complex: The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺). This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. This step is generally fast.

For a molecule like 2,4-di-tert-butyl-6-dodecylphenol, the potential sites for electrophilic attack are the remaining unsubstituted positions on the benzene (B151609) ring. The hydroxyl group at position 1, a tert-butyl group at position 2, another tert-butyl group at position 4, and a dodecyl group at position 6 would sterically and electronically guide an incoming electrophile. The primary competition would be between substitution at the remaining ortho and para positions relative to the powerful hydroxyl directing group. However, with substituents already at positions 2, 4, and 6, the only available positions for substitution are 3 and 5.

Theoretical calculations on the nitration of benzene have shown that the generation of the electrophile (e.g., the nitronium ion, NO₂⁺) can be the rate-limiting step, followed by the attack on the aromatic ring which has a relatively low activation barrier. eurjchem.com The stability of the resulting σ-complex is paramount in determining the reaction pathway. For substituted phenols, the resonance structures of the σ-complex that place the positive charge adjacent to the hydroxyl group's oxygen atom are particularly stabilized, strongly favoring ortho and para substitution.

The steric hindrance imposed by the bulky tert-butyl and dodecyl groups plays a crucial role. Computational models of ortho-alkylation of phenols have demonstrated that even with electronic preference for the ortho position, significant steric barriers can divert the reaction to the less hindered para position. eurjchem.com In the case of this compound, the sheer bulk of the existing substituents would significantly raise the activation energy for an electrophile to attack any remaining ring positions, making the molecule less reactive than simpler phenols.

Mechanistic Rationale for Electronic Effects and Turnover-Limiting Steps

The electronic effects of the substituents on the aromatic ring of this compound are a key determinant of its reactivity. The hydroxyl group exerts a strong +R (resonance) effect and a -I (inductive) effect. The +R effect, where a lone pair of electrons from the oxygen is donated to the ring, is dominant and strongly activates the ring towards electrophilic attack. The alkyl groups (tert-butyl and dodecyl) exhibit a +I effect, donating electron density through the sigma bonds, which further activates the ring.

DFT studies on substituted phenols allow for the quantification of these effects through the calculation of molecular orbitals and charge distributions. The Highest Occupied Molecular Orbital (HOMO) is of particular interest in EAS, as its energy level and spatial distribution indicate the nucleophilicity of the aromatic ring. For phenols, the HOMO is significantly raised in energy compared to benzene, and its lobes are largest at the ortho and para positions, consistent with these sites being the most nucleophilic.

The long dodecyl chain, while primarily an electron-donating group through its inductive effect, can also introduce conformational complexities. While its direct electronic impact might be less significant than the tert-butyl groups closer to the ring, its sheer size can influence the solvation shell around the molecule and sterically shield one side of the ring, potentially influencing the regioselectivity of an incoming electrophile.

Table of Key Computational Parameters in Electrophilic Aromatic Substitution of Phenolic Compounds

| Parameter | Significance in EAS Mechanism | Typical Computational Method | Expected Influence of Substituents on this compound |

| Activation Energy (Ea) | Determines the overall reaction rate. A lower Ea corresponds to a faster reaction. | DFT Transition State Search | Increased due to steric hindrance from tert-butyl and dodecyl groups, despite electronic activation. |

| HOMO Energy | Indicates the nucleophilicity of the aromatic ring. Higher HOMO energy means greater reactivity. | DFT, Ab initio calculations | Higher than benzene due to the combined electron-donating effects of -OH and alkyl groups. |

| Natural Bond Orbital (NBO) Charges | Shows the electron distribution on the aromatic ring atoms. | NBO Analysis | Increased negative charge at ortho and para positions relative to the hydroxyl group. |

| Transition State Geometry | Reveals the structure at the peak of the energy barrier, highlighting steric interactions. | DFT Transition State Optimization | Significant distortion of the planar aromatic ring to accommodate the incoming electrophile and existing bulky groups. |

Analytical Methodologies for the Characterization and Quantification of Di Tert Butyl Dodecylphenol

Chromatographic Separation Techniques for Substituted Phenols

Chromatography is the cornerstone for analyzing substituted phenols, providing the necessary separation from potential interferences. The choice of technique is often dictated by the analyte's volatility and the complexity of the sample matrix.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like substituted phenols. tdlab.nl In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls. nih.gov

Flame Ionization Detection (FID): FID is a common detector used for analyzing underivatized phenols. settek.comepa.gov It is known for its robustness and a wide linear range. However, it is a destructive technique and provides limited structural information, identifying compounds based primarily on their retention time. nih.govrestek.com The sensitivity of FID may be reduced by non-specific interferences. For enhanced peak shape and resolution, specialized capillary columns, such as the Stabilwax-DA, have proven effective in separating phenolic isomers. nih.gov

Mass Spectrometry (MS): When coupled with GC, MS acts as a highly specific and sensitive detector. It ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. biomedpharmajournal.org This "fingerprint" allows for confident identification. tdlab.nl For complex mixtures, GC-MS is invaluable for resolving co-eluting peaks that would be indistinguishable by FID alone. Derivatization is sometimes employed to improve the chromatographic behavior and mass spectrometric response of phenolic compounds. nih.gov

Table 1: Comparison of GC Detectors for Substituted Phenol (B47542) Analysis

| Detector | Principle | Advantages | Disadvantages |

|---|---|---|---|

| FID | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Robust, wide linear range, relatively inexpensive. | Destructive, provides limited structural information, potential for interferences. |

| MS | Ionizes compounds and separates ions by mass-to-charge ratio. | High specificity and sensitivity, provides structural information for confident identification. tdlab.nl | More complex and expensive instrumentation. |

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suitable for less volatile or thermally sensitive compounds. Separation is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase.

Electrochemical detection (ECD) is a highly selective and sensitive technique for electrochemically active compounds like phenols. antecscientific.com In amperometric detection, a potential is applied at an electrode, and the current generated by the oxidation or reduction of the analyte is measured. antecscientific.com This method offers a wide linear dynamic range and can achieve very low detection limits, often in the picomolar to micromolar range. antecscientific.com The selectivity of HPLC-ECD allows for the analysis of target compounds in complex matrices with minimal sample preparation, as matrix interferences can often be avoided by selecting a specific working potential. mdpi.com For instance, in the analysis of environmental phenols, ECD operating at +0.9 volts has been effectively used. epa.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures (up to 100 MPa or 15,000 psi). eag.com

The key advantages of UHPLC include:

Increased Speed and Throughput: The use of shorter columns and higher flow rates can dramatically reduce analysis time, with some separations completed in under a minute. sigmaaldrich.comslideshare.net

Enhanced Resolution: The smaller particle size leads to higher separation efficiency, resulting in sharper and more defined chromatographic peaks.

Improved Sensitivity: The sharper peaks lead to higher signal-to-noise ratios, improving detection limits.

Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly technique. sigmaaldrich.com

These features make UHPLC an ideal platform for high-throughput screening and analysis in various applications, from pharmaceutical to environmental monitoring. thermofisher.com

Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS) for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful tools for the unambiguous identification and quantification of analytes.

GC-MS: As previously mentioned, the combination of Gas Chromatography for separation and Mass Spectrometry for detection is a standard for the analysis of volatile and semi-volatile organic compounds. tdlab.nl It provides both retention time and mass spectral data, greatly enhancing the confidence of compound identification. nih.gov

HPLC-MS/MS (or LC-MS/MS): The coupling of HPLC with tandem mass spectrometry (MS/MS) is a state-of-the-art technique for analyzing a wide range of compounds in complex samples. After separation by HPLC, analytes are ionized and enter the mass spectrometer. A specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), offers exceptional selectivity and sensitivity, significantly reducing matrix effects and allowing for quantification at very low levels (ng/L). researchgate.netdphen1.com UHPLC-MS/MS combines the high-throughput separation of UHPLC with the sensitive and selective detection of tandem mass spectrometry, enabling the rapid analysis of numerous trace organic contaminants. researchgate.net

Mass Spectrometry (MS) Based Approaches for Identification and Quantification

Mass spectrometry is a fundamental tool for the structural elucidation and quantification of chemical compounds. Its high sensitivity and specificity make it indispensable for analyzing substituted phenols. When coupled with chromatographic techniques, MS provides definitive identification based on the unique fragmentation pattern of a molecule. tdlab.nl For quantification, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are used, where the instrument is set to detect only specific mass fragments characteristic of the target analyte, thereby increasing sensitivity and reducing background noise. nih.govnih.gov

Thermal Desorption Gas Chromatography/Mass Spectrometry (TD-GC/MS)

Thermal Desorption (TD) is a solvent-free sample introduction technique for GC that is used for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) collected on sorbent tubes. epa.gov This method involves heating the sorbent tube to release the trapped analytes, which are then transferred to the GC-MS system. youtube.com

TD-GC/MS offers several key advantages:

Enhanced Sensitivity: By pre-concentrating analytes from a large volume of air or gas onto a small sorbent bed, TD significantly increases the concentration of the analyte introduced into the GC-MS, allowing for detection at trace levels (ppb or ppt). tdlab.nlmatec-conferences.orgmatec-conferences.org

Automation and Efficiency: Modern TD systems are automated, eliminating the need for manual sample preparation and improving reproducibility and accuracy. matec-conferences.orgmatec-conferences.org

Versatility: A wide range of sorbents can be used to target different classes of compounds. tdlab.nl

The process often involves a two-stage desorption: the analytes are first desorbed from the sample tube onto a cooled, secondary sorbent trap (a focusing trap), which is then rapidly heated to inject the concentrated compounds as a sharp band into the GC column, further enhancing peak resolution and sensitivity. epa.govsemanticscholar.org This technique is widely applied in environmental air monitoring and for measuring emissions from various materials. matec-conferences.orgsemanticscholar.orgnih.gov

Table 2: Summary of Analytical Techniques

| Technique | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|

| GC-FID | Differential partitioning between gas and stationary phase. | Combustion in a hydrogen flame. | Robust, wide linear range. settek.com |

| HPLC-ECD | Differential partitioning between liquid and stationary phase. | Measures current from redox reactions. | High sensitivity and selectivity for electroactive compounds. antecscientific.commdpi.com |

| UHPLC | HPLC with sub-2µm particles at high pressure. | Various (UV, MS, etc.). | High speed, resolution, and sensitivity. |

| GC-MS | GC separation. | Mass-to-charge ratio of ionized analytes. | Confident identification via mass spectra. tdlab.nl |

| HPLC-MS/MS | HPLC separation. | Fragmentation of selected precursor ions. | High selectivity and sensitivity, minimal matrix effects. researchgate.net |

| TD-GC/MS | GC separation with thermal sample introduction. | Mass-to-charge ratio. | High sensitivity for volatile compounds, solvent-free. matec-conferences.orgmatec-conferences.org |

Selective Ion Monitoring (SIM) in Mass Spectrometry

Selective Ion Monitoring (SIM) is a highly sensitive and selective mode of operation for mass spectrometry (MS), particularly when coupled with gas chromatography (GC). nih.gov Instead of scanning a full range of mass-to-charge ratios (m/z), the mass spectrometer is set to detect only a few specific ions that are characteristic of the analyte of interest. nih.gov This targeted approach significantly enhances the signal-to-noise ratio, allowing for lower detection limits compared to full-scan mode. researchgate.net

For the analysis of Di-(tert-butyl)dodecylphenol, the SIM mode would target the molecular ion ([M]⁺) and specific, abundant fragment ions generated during the ionization process. The selection of these ions is critical for confident identification and quantification. In electron ionization (EI), phenols often produce a strong molecular ion peak. Fragmentation would likely involve the loss of alkyl groups, such as a methyl group (loss of 15 Da) or a tert-butyl group (loss of 57 Da), and cleavage of the dodecyl chain.

By monitoring a primary quantification ion and one or two confirmation ions, the method achieves high specificity. The ratio of these ions should be constant for a given compound, providing an additional layer of confirmation. This technique is invaluable for quantifying trace levels of this compound in complex environmental or industrial samples. nih.gov

Table 1: Hypothetical Ions for SIM Analysis of this compound (MW: 374.6 g/mol )

| Ion Type | Description | Proposed m/z | Role |

| Molecular Ion | Intact Molecule | 374.6 | Primary Identification |

| Fragment Ion | Loss of Methyl (-CH₃) | 359.6 | Confirmation |

| Fragment Ion | Loss of tert-butyl (-C₄H₉) | 317.5 | Quantification/Confirmation |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the structural elucidation and identification of this compound by probing the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. innovatechlabs.com An FT-IR spectrum is generated by measuring the absorption of infrared radiation at different wavelengths. innovatechlabs.com For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its phenolic and alkyl components. nih.gov

Key expected absorptions include a broad band for the hydroxyl (-OH) group stretch, sharp bands for the aliphatic carbon-hydrogen (C-H) stretches of the tert-butyl and dodecyl groups, and bands associated with the aromatic ring. researchgate.netresearchgate.net The precise positions of these bands provide a molecular fingerprint for the compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3600-3200 | O-H (Phenol) | Stretching (Broad) |

| ~3000-2850 | C-H (Alkyl) | Stretching |

| ~1600 & ~1480 | C=C (Aromatic) | Ring Stretching |

| ~1200 | C-O (Phenol) | Stretching |

| ~880-800 | C-H (Aromatic) | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be observed for the hydroxyl proton, the aromatic protons, and the protons of the two tert-butyl groups and the long dodecyl chain. researchgate.netchemicalbook.com The tert-butyl groups would appear as sharp singlets, while the dodecyl chain would show a series of multiplets and a characteristic triplet for the terminal methyl group. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows a single peak for each non-equivalent carbon atom in the molecule. udel.educhemistrysteps.com In broadband-decoupled mode, all signals appear as singlets. youtube.com The spectrum would show distinct signals for the aromatic carbons (with the carbon attached to the -OH group being the most downfield), the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the various methylene (B1212753) and methyl carbons of the dodecyl chain.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. COSY would show correlations between adjacent protons (e.g., within the dodecyl chain), while HSQC would correlate each proton signal with the carbon signal to which it is directly attached, confirming assignments made in the 1D spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenolic OH | ~4.5-5.5 (singlet, broad) | N/A |

| Aromatic CH | ~6.8-7.3 (multiplets) | ~115-145 |

| Aromatic C-O | N/A | ~150-155 |

| Aromatic C-Alkyl | N/A | ~135-145 |

| tert-Butyl C(CH₃)₃ | N/A | ~34-35 |

| tert-Butyl C(CH₃)₃ | ~1.3-1.4 (singlet, 18H) | ~30-32 |

| Dodecyl -CH₂- (alpha) | ~2.5-2.6 (triplet) | ~30-35 |

| Dodecyl -(CH₂)₁₀- | ~1.2-1.6 (multiplet, broad) | ~22-32 |

| Dodecyl -CH₃ | ~0.8-0.9 (triplet) | ~14 |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is crucial for accurate analysis, aiming to isolate and concentrate this compound from the sample matrix and remove interfering substances.

Liquid/Liquid Extraction and Centrifugation

Liquid/liquid extraction (LLE) is a classic method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net Due to its long dodecyl chain and tert-butyl groups, this compound is a lipophilic compound with low water solubility. nih.gov Therefore, it can be efficiently extracted from aqueous samples (e.g., environmental water) into a non-polar organic solvent such as hexane, dichloromethane, or ethyl acetate.

The process involves vigorously mixing the sample with the extraction solvent to facilitate the transfer of the analyte into the organic phase. After mixing, emulsions can sometimes form, hindering the separation of the two layers. Centrifugation is a powerful mechanical process that accelerates the phase separation by applying centrifugal force. wikipedia.org This force effectively breaks emulsions and compacts any particulate matter at the interface or bottom of the tube, resulting in a clean separation of the organic and aqueous layers. wikipedia.orgyoutube.com The organic layer containing the analyte can then be easily collected for further concentration and analysis.

Adsorption and Desorption Methods for Environmental Samples

For trace-level analysis in environmental samples, adsorption-based methods like Solid-Phase Extraction (SPE) are often preferred over LLE due to their efficiency, lower solvent consumption, and higher concentration factors. Adsorption is the process where molecules from a fluid phase (liquid or gas) bind to the surface of a solid material (the adsorbent). wur.nl

In a typical SPE procedure for extracting this compound from a water sample, the following steps are taken:

Conditioning: A cartridge packed with a suitable adsorbent (e.g., C18-silica, a non-polar sorbent) is washed with a solvent to activate the stationary phase.

Adsorption (Loading): The water sample is passed through the cartridge. The non-polar this compound molecules adsorb onto the C18 stationary phase through hydrophobic interactions, while more polar, water-soluble components pass through.

Washing: The cartridge is washed with a weak solvent to remove any remaining weakly bound impurities.

Desorption (Elution): A small volume of a strong organic solvent (e.g., methanol, acetonitrile) is passed through the cartridge. This solvent disrupts the hydrophobic interactions, desorbing the analyte from the sorbent and eluting it from the cartridge in a concentrated form, ready for analysis. wikipedia.org

This method effectively isolates and concentrates the analyte from large volumes of a dilute sample, making it suitable for detecting low environmental concentrations. nih.gov

Q & A

Q. What are the established synthetic routes for Di-(tert-butyl)dodecylphenol, and what catalysts or conditions optimize yield?

this compound can be synthesized via alkylation of phenol derivatives using tert-butyl groups. A method analogous to tert-butyl ether synthesis involves acid-treated montmorillonite supported with zinc chloride (H-mont/ZnCl₂) as a catalyst, which facilitates reactions at 120°C in sealed tubes . Optimization studies suggest that solvent choice (e.g., toluene or DMF), temperature control (±2°C), and molar ratios of reactants (e.g., 1:2 phenol-to-alkylating agent) significantly affect yields (61–75%). Kinetic studies using GC-MS or HPLC are recommended to monitor intermediate formation.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Key methods include:

- ¹H NMR : Confirms substitution patterns on the phenolic ring (e.g., tert-butyl groups at positions 2,6 and dodecyl at position 4) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 403.3 for C₂₆H₄₆O) .

- IR Spectroscopy : Identifies O-H stretching (~3400 cm⁻¹) and tert-butyl C-H vibrations (~1360–1390 cm⁻¹) .

- HPLC-PDA : Quantifies purity (>95%) and detects trace alkylphenol impurities .

Q. What are the primary applications of this compound in non-commercial research contexts?

The compound is primarily studied as:

- A stabilizer in polymer matrices due to its steric hindrance from tert-butyl groups .

- An intermediate in synthesizing lubricant additives (e.g., dodecylphenol ethoxylates) .

- A model compound for studying antioxidant mechanisms in lipid peroxidation assays .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl and dodecyl substituents influence this compound’s reactivity in catalytic systems?

The tert-butyl groups create steric hindrance, reducing electrophilic substitution reactivity at the 2,6-positions. Computational studies (DFT) show that the dodecyl chain enhances lipophilicity, favoring interactions with nonpolar substrates. Experimental data from thermogravimetric analysis (TGA) indicate thermal stability up to 250°C, with degradation products (e.g., CO₂ and tert-butanol) identified via GC-MS .

Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?

Limited data exist, but analogues like nonylphenols suggest:

- Biodegradation : Microbial action via β-oxidation of the dodecyl chain, with half-lives >60 days in aerobic sediments .

- Photolysis : UV exposure cleaves tert-butyl groups, forming dichlorophenol derivatives (detected via LC-QTOF) .

- Toxicity : EC₅₀ values for Daphnia magna are >10 mg/L, but chronic exposure at 0.1 mg/L disrupts endocrine pathways .

Q. How do conflicting data on this compound’s antioxidant efficacy arise in different experimental models?

Discrepancies stem from:

- Matrix Effects : In lipid-rich systems, its hydrophobicity enhances radical scavenging (IC₅₀ = 12 µM), while in aqueous phases, micelle formation reduces bioavailability .

- Assay Sensitivity : DPPH assays may underestimate activity compared to ORAC due to steric hindrance limiting electron transfer .

- Synergistic Interactions : Co-administration with α-tocopherol amplifies antioxidant effects in vivo (p < 0.05) .

Q. What methodologies are recommended for isolating this compound from complex mixtures (e.g., lubricants or biological samples)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.